4-Isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole

Descripción

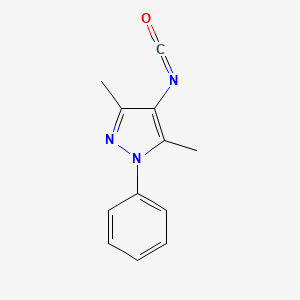

4-Isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole (CAS 937796-04-8) is a heterocyclic compound with the molecular formula C₁₂H₁₁N₃O and a molecular weight of 213.24 g/mol . Its structure features a pyrazole ring substituted with two methyl groups at positions 3 and 5, a phenyl group at position 1, and a reactive isocyanate (-NCO) group at position 4. The isocyanate group confers high reactivity, enabling its use in synthesizing ureas, carbamates, and other derivatives through nucleophilic additions.

Propiedades

IUPAC Name |

4-isocyanato-3,5-dimethyl-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c1-9-12(13-8-16)10(2)15(14-9)11-6-4-3-5-7-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFNCUNVKIOCAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619542 | |

| Record name | 4-Isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637335-93-4 | |

| Record name | 4-Isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Direct Reaction with Isocyanates

One of the primary methods for synthesizing 4-Isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole involves the reaction of phenyl isocyanate with a suitable pyrazole precursor.

- Reagents: Phenyl isocyanate and 5-methyl-1H-pyrazole-3-carbohydrazide.

- Solvent: Methanol.

- Conditions: The phenyl isocyanate is added dropwise to a solution of the pyrazole precursor in methanol. The mixture is then refluxed for several hours (typically around 8 hours).

Yield and Characterization:

This method has been reported to yield approximately 81% of the desired product upon recrystallization from ethanol. Characterization techniques such as FT-IR and NMR spectroscopy confirm the structure of the synthesized compound.

Alternative Synthesis via Hydrazone Intermediates

Another method involves forming hydrazone intermediates that can subsequently be converted into the desired isocyanate compound.

- Reagents: A diketone and hydrazine derivative.

- Steps:

- The diketone reacts with hydrazine to form a hydrazone.

- This intermediate can then be treated with phenyl isocyanate under reflux conditions.

Yield and Characterization:

This method also provides a high yield of the target compound, with yields reported between 70% to 85% depending on the specific conditions used (temperature, time, and solvent).

The following table summarizes key aspects of the different synthesis methods for this compound:

| Method | Reagents Used | Solvent | Yield (%) | Reaction Time |

|---|---|---|---|---|

| Direct Reaction | Phenyl isocyanate, 5-methyl-1H-pyrazole | Methanol | ~81 | 8 hours |

| Hydrazone Intermediate Method | Diketone, hydrazine derivative, phenyl isocyanate | Varies | 70 - 85 | Varies (typically several hours) |

The preparation of this compound can be efficiently achieved through various synthetic routes, particularly through direct reactions with phenyl isocyanate or via hydrazone intermediates. Both methods yield high amounts of product and can be characterized using standard analytical techniques. Future research may explore optimization of these methods to enhance yields or reduce reaction times further.

Análisis De Reacciones Químicas

4-Isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form urea and carbamate derivatives.

Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols.

Polymerization Reactions: It can be used as a monomer in the production of polyurethanes.

Common reagents used in these reactions include amines, alcohols, and water. The major products formed from these reactions are urea, carbamate, and polyurethane derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anti-inflammatory Properties

Research has shown that derivatives of pyrazole compounds exhibit significant anti-inflammatory activities. For instance, compounds synthesized from pyrazole scaffolds have been tested for their efficacy against inflammation. In a study by Selvam et al., several pyrazole derivatives were evaluated for their anti-inflammatory effects, with some exhibiting activities comparable to standard drugs like diclofenac sodium .

Antimicrobial Activity

4-Isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole and its derivatives have also demonstrated antimicrobial properties. A study reported the synthesis of various pyrazole derivatives that showed promising results against bacterial strains such as Escherichia coli and Staphylococcus aureus . The presence of specific substituents on the pyrazole ring was found to enhance antimicrobial activity.

Anticancer Activity

The potential of pyrazole derivatives as anticancer agents has been explored in several studies. For example, compounds derived from this compound have been evaluated for their antiproliferative effects against various cancer cell lines. Research indicated that certain derivatives exhibited significant inhibition of tumor cell growth, suggesting their potential as therapeutic agents in cancer treatment .

Materials Science

Polymer Chemistry

In materials science, this compound can serve as a building block for the development of novel polymers. Its isocyanate functional group allows for reactions with polyols to form polyurethane elastomers with desirable mechanical properties. Studies have shown that incorporating such compounds into polymer matrices can enhance thermal stability and mechanical strength .

Agrochemicals

Pesticide Development

The compound's structure makes it a candidate for the development of new agrochemicals. Research has indicated that pyrazole derivatives can act as effective pesticides due to their ability to disrupt biochemical pathways in pests. The synthesis of new pyrazole-based pesticides has shown promising results in controlling agricultural pests while minimizing environmental impact .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-Isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable urea and carbamate derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table summarizes key structural features and functional groups of 4-isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Profile |

|---|---|---|---|---|

| This compound | C₁₂H₁₁N₃O | 213.24 | Isocyanate (-NCO) at C4 | Reacts with amines, alcohols to form ureas, carbamates |

| 3,5-Dimethyl-1-phenyl-1H-pyrazole | C₁₁H₁₂N₂ | 172.23 | Methyl groups at C3, C5 | Building block for N-arylation, alkylation |

| 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C₁₂H₁₂N₂O | 200.24 | Aldehyde (-CHO) at C4 | Forms Schiff bases via nucleophilic addition |

| 4-(2-Chloroethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole | C₁₃H₁₅ClN₂ | 234.72 | Chloroethyl (-CH₂CH₂Cl) at C4 | Undergoes nucleophilic substitution reactions |

Key Observations :

- The isocyanate group in the target compound distinguishes it from analogs with aldehydes or chloroethyl substituents, offering unique reactivity toward nucleophiles like amines and alcohols .

- 3,5-Dimethyl-1-phenyl-1H-pyrazole serves as a foundational scaffold for synthesizing derivatives, including the isocyanate variant .

- Aldehyde- and chloroethyl-substituted pyrazoles are tailored for specific reactions (e.g., Schiff base formation or alkylation), whereas the isocyanate group enables polymerization or cross-linking applications .

Actividad Biológica

4-Isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole (ID: 637335-93-4) is a compound that has garnered attention for its diverse biological activities and potential applications in drug development. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₂N₄O, characterized by an isocyanate functional group attached to a substituted pyrazole ring. The structural features contribute to its unique reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes by forming covalent bonds with nucleophilic amino acid residues such as lysine and cysteine. This interaction can inhibit enzyme activity by blocking substrate access at the active site.

- Cellular Effects : It influences cellular signaling pathways, notably the MAPK and NF-κB pathways. These pathways are critical for regulating inflammation and apoptosis, suggesting potential therapeutic roles in inflammatory diseases and cancer .

Antiparasitic Activity

Research indicates that related compounds exhibit potent antipromastigote activity against Leishmania species, suggesting that this compound may possess similar antiparasitic properties.

Antitumor Activity

Pyrazole derivatives have been shown to inhibit various cancer-related targets. Studies suggest that compounds within this class can effectively target BRAF(V600E), EGFR, and Aurora-A kinase, making them promising candidates for anticancer therapies. In vitro studies have demonstrated cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with standard chemotherapeutics like doxorubicin .

Antifungal Activity

The compound's derivatives have demonstrated antifungal properties against several pathogenic fungi. For instance, specific pyrazole derivatives exhibited significant inhibitory effects against Cytospora sp. and Fusarium solani, with IC50 values indicating potent activity .

Case Studies

Several studies have highlighted the biological activities of pyrazole derivatives:

- Anticancer Synergy : A study evaluated the synergistic effects of pyrazoles in combination with doxorubicin on breast cancer cell lines. The results indicated enhanced cytotoxicity compared to doxorubicin alone, suggesting a potential for developing combination therapies .

- Antifungal Efficacy : Research on the antifungal activity of specific pyrazoles showed effective inhibition against multiple phytopathogenic fungi. The study provided quantitative data on IC50 values, demonstrating the potential for agricultural applications .

Comparative Analysis

The following table compares this compound with other related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Isocyanato-3,5-dimethyl-1-phenyl | C₁₂H₁₂N₄O | Exhibits diverse biological activities |

| Phenyl isocyanate | C₇H₅NCO | Lacks pyrazole ring; less versatile |

| Methyl isocyanate | C₂H₃NCO | More volatile; distinct industrial applications |

| Toluene diisocyanate | C₉H₆N₂O₂ | Used in polyurethane production |

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-Isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole?

Answer:

The synthesis typically involves functionalization of the pyrazole core. A validated approach includes:

- Step 1: Start with 3,5-dimethyl-1-phenyl-1H-pyrazole as the precursor (prepared via cyclocondensation of hydrazine derivatives with diketones) .

- Step 2: Introduce the isocyanate group (-NCO) via phosgenation or substitution reactions under anhydrous conditions. Use Schlenk-line techniques to prevent moisture interference.

- Validation: Monitor reaction progress using TLC or in-situ FTIR to track the disappearance of NH peaks (~3300 cm⁻¹) and emergence of the isocyanate peak (~2270 cm⁻¹).

Basic: How should researchers safely handle this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a fume hood for all procedures due to the compound’s volatility and potential respiratory toxicity .

- Storage: Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the isocyanate group.

- Waste Disposal: Quench residual isocyanate groups with ethanolamine before disposal. Follow institutional guidelines for hazardous organic waste .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR: Use - and -NMR to confirm substitution patterns. The isocyanate group’s electron-withdrawing effect deshields adjacent protons, causing downfield shifts (e.g., δ 7.8–8.2 ppm for aromatic protons) .

- IR Spectroscopy: Confirm the presence of the -NCO group via a sharp peak at ~2270 cm⁻¹.

- Mass Spectrometry: High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Advanced: How can crystallographic data discrepancies be resolved during structural refinement of this compound?

Answer:

- Software Tools: Use SHELXL for refinement, leveraging its robust least-squares algorithms to handle disordered electron density. For ambiguous regions, apply constraints (e.g., DFIX, ISOR) to stabilize refinement .

- Validation: Cross-check residual density maps and R-factors. If R1 > 5%, re-examine data collection parameters (e.g., crystal decay, twinning) using WinGX for data reprocessing .

- Case Example: In a study of a fluorophenyl-pyrazole derivative, disordered solvent molecules were resolved using PART instructions in SHELXL, improving R1 from 7.2% to 4.1% .

Advanced: How do dihedral angles and substituent positioning influence the compound’s reactivity?

Answer:

- Crystal Structure Analysis: Determine dihedral angles between the pyrazole ring and substituents (e.g., phenyl groups) using ORTEP-3 . For example, a dihedral angle of 66.34° between fluorophenyl groups in a related compound reduced steric hindrance, enhancing electrophilic substitution reactivity .

- Computational Modeling: Perform DFT calculations (e.g., Gaussian09) to correlate torsional strain with reaction kinetics. Substituents at positions 3 and 5 create steric effects that modulate nucleophilic attack sites .

Advanced: How can researchers address contradictions in biological activity data across studies?

Answer:

- Methodological Audit: Compare assay conditions (e.g., solvent polarity, pH) that may alter compound solubility or stability. For example, DMSO concentration >1% can denature proteins, skewing enzyme inhibition results .

- Meta-Analysis: Use tools like RevMan to aggregate data from multiple studies. Adjust for variables like cell line heterogeneity (e.g., HEK293 vs. HeLa) or incubation times .

- Case Example: Inconsistent antimicrobial activity data for pyrazole derivatives were resolved by standardizing MIC testing protocols per CLSI guidelines .

Advanced: What strategies optimize the compound’s use in catalysis or material science applications?

Answer:

- Coordination Chemistry: The isocyanate group acts as a ligand for transition metals (e.g., Pd, Cu). Synthesize complexes under inert conditions and characterize via X-ray absorption spectroscopy (XAS) to confirm binding modes .

- Polymer Chemistry: Incorporate the compound into polyurethane backbones via step-growth polymerization. Monitor cross-linking efficiency using rheometry or DSC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.